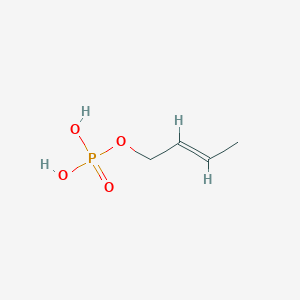

Crotyl phosphate

Description

Significance and Research Landscape of Organophosphorus Compounds

Organophosphorus compounds, a broad class of molecules characterized by a carbon-phosphorus bond, are of immense significance across chemistry, biology, and materials science. frontiersin.orgunibo.it Their applications are widespread, ranging from medicinal and agricultural chemistry to organic synthesis. frontiersin.org In medicine, over 80 phosphorus-containing drugs are in clinical use, and in agriculture, more than 300 are used as pesticides. frontiersin.org

In the realm of organic synthesis, organophosphorus compounds are indispensable tools. frontiersin.orgnih.gov For instance, phosphonates are critical reagents in the Wittig reaction for alkene synthesis, and phosphines serve as essential ligands in metal-catalyzed cross-coupling reactions. frontiersin.org The unique electronic properties of the phosphoryl (P=O) group also make these compounds effective in materials science, such as in the development of flame retardants and metal extractants. frontiersin.orgunibo.it Despite their utility, the synthesis of organophosphorus compounds can be challenging, often relying on transformations of organohalides or cross-coupling reactions. frontiersin.org The ongoing research in this field is focused on developing more efficient and versatile synthetic methodologies. rsc.org

Historical Context of Allylic Phosphates and Their Role in Chemical Synthesis

Allylic phosphates, a subclass of organophosphorus compounds that includes crotyl phosphate (B84403), have emerged as highly versatile substrates in organic synthesis. Their utility stems from the phosphate group being an excellent leaving group in transition metal-catalyzed reactions, particularly those involving palladium. The pioneering work of Jiro Tsuji and Barry Trost on palladium-catalyzed allylic alkylation, known as the Tsuji-Trost reaction, laid the foundation for the use of allylic substrates in carbon-carbon bond formation. wikipedia.org

Initially, allylic acetates and halides were common substrates. However, allylic phosphates have gained prominence due to their enhanced reactivity and stability. They are readily prepared from the corresponding allylic alcohols. nih.gov Research has demonstrated their effectiveness in a wide array of transformations, including the formation of C-C, C-N, and C-O bonds. wikipedia.orgmdpi.com They are particularly valuable in asymmetric synthesis, where the use of chiral ligands with metal catalysts can induce high levels of stereoselectivity. wikipedia.orgmdpi.com For example, allylic phosphates have been employed in copper-catalyzed asymmetric allylic alkylation and desymmetrization reactions, highlighting their importance in the construction of complex chiral molecules and natural products. mdpi.comorganic-chemistry.org

Scope and Objectives of Advanced Crotyl Phosphate Research

The primary objective of research concerning this compound is to harness its unique chemical reactivity for synthetic and biological applications. scribd.com Current research endeavors are focused on several key areas, aiming to expand the synthetic utility of this and related allylic phosphates.

A significant research objective is the development of novel stereoselective reactions. The crotyl unit can introduce chirality, and controlling the stereochemistry of its reactions is crucial for the synthesis of complex target molecules like polyketide natural products. acs.org This involves designing new catalytic systems, often using transition metals like palladium or copper in conjunction with chiral ligands, to achieve high diastereo- and enantioselectivity. organic-chemistry.orgrsc.org

Another area of focus is expanding the scope of nucleophiles that can be coupled with this compound. While carbon-based nucleophiles are well-studied, research is ongoing to efficiently couple a broader range of nitrogen, oxygen, and sulfur nucleophiles. organic-chemistry.org Furthermore, this compound serves as a valuable intermediate and substrate in biochemical studies. It is used to investigate the kinetics and mechanisms of enzymes involved in phosphate transfer reactions. smolecule.com For instance, it can be enzymatically converted to butadiene or further phosphorylated to crotyl diphosphate, making it a useful probe for metabolic pathways. smolecule.com

Advanced research also explores the application of this compound in the synthesis of valuable industrial chemicals. For example, engineered metabolic pathways in microorganisms have been developed to produce butadiene from crotonyl-CoA via a this compound intermediate. These objectives collectively aim to leverage the fundamental reactivity of this compound to address challenges in asymmetric synthesis, catalysis, and biotechnology. cuni.czawetrain.eu

Structure

3D Structure

Properties

CAS No. |

35974-86-8 |

|---|---|

Molecular Formula |

C4H9O4P |

Molecular Weight |

152.09 g/mol |

IUPAC Name |

[(E)-but-2-enyl] dihydrogen phosphate |

InChI |

InChI=1S/C4H9O4P/c1-2-3-4-8-9(5,6)7/h2-3H,4H2,1H3,(H2,5,6,7)/b3-2+ |

InChI Key |

KCUTZTDKOSEILP-NSCUHMNNSA-N |

SMILES |

CC=CCOP(=O)(O)O |

Isomeric SMILES |

C/C=C/COP(=O)(O)O |

Canonical SMILES |

CC=CCOP(=O)(O)O |

Other CAS No. |

33170-77-3 |

Synonyms |

crotyl phosphate |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of Crotyl Phosphate

Role as a Leaving Group in Allylic Substitution Reactions

The phosphate (B84403) group in crotyl phosphate is an effective leaving group, facilitating nucleophilic attack at the allylic position. This characteristic is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

SN2' and SN2 Pathways in Transition Metal-Catalyzed Transformations

In transition metal-catalyzed allylic substitution reactions, this compound can react through two primary pathways: the SN2' pathway, where the nucleophile attacks the γ-carbon of the allylic system, and the SN2 pathway, involving direct attack at the α-carbon. acs.org The competition between these pathways is influenced by several factors, including the nature of the metal catalyst, the nucleophile, and the solvent. acs.org

For instance, in copper-catalyzed reactions, the regioselectivity can be steered towards the SN2' product. beilstein-journals.orgchimia.ch Mechanistic studies involving deuterium-labeled allylic phosphates have confirmed that the carbon-carbon bond formation often occurs via an SN2'-like process, where the organocopper species attacks the 3-position of the allylic phosphate. beilstein-journals.org The preference for the SN2' pathway is a significant feature of copper-catalyzed allylic substitutions, allowing for the use of a wide range of nucleophiles. beilstein-journals.org

In contrast, other transition metals may favor the SN2 pathway. The outcome of the SN2 versus SN2' competition is a result of the interplay between steric and electronic factors within the transition state. acs.org

Copper-Catalyzed Allylic Substitutions Involving Allylic Phosphate Substrates

Copper-catalyzed allylic substitutions using allylic phosphates, including this compound, have become a powerful tool in organic synthesis. chimia.ch These reactions are notable for their ability to proceed with high regioselectivity, often favoring the γ-substituted (SN2') product. chimia.ch

A key advantage of copper catalysis is the ability to employ "hard," non-stabilized nucleophiles like organolithium, organomagnesium, and organozinc reagents. beilstein-journals.org The regioselectivity can be dramatically influenced by additives. For example, the addition of ZnCl₂ to reactions of copper reagents with allylic phosphates can lead to a pronounced preference for SN2' substitution, likely due to the in situ formation of mixed copper-zinc species. beilstein-journals.org

The choice of leaving group is also crucial, with diethylphosphate (B48627) being a common and effective choice for reactions with dialkylzinc reagents. chimia.ch These reactions typically exhibit high efficiency and enantioselectivity. chimia.ch

Stereochemical Aspects of Crotyl Group Transfer Reactions

The transfer of the crotyl group from this compound to a substrate can generate new stereocenters. Controlling the stereochemical outcome of these reactions is a major focus of research in asymmetric synthesis.

Diastereoselective and Enantioselective Crotylation Processes

Significant progress has been made in developing diastereoselective and enantioselective crotylation reactions. For example, ruthenium catalysts modified with chiral phosphate counterions have been successfully used for the direct, redox-triggered coupling of alcohols and butadiene to produce carbonyl crotylation products with high levels of anti-diastereoselectivity and enantioselectivity. nih.gov

Similarly, copper-catalyzed hydroallylation of vinylarenes with allylic phosphates allows for the construction of well-defined stereogenic centers. beilstein-journals.org These methods provide access to chiral homoallylic alcohols and other valuable building blocks. beilstein-journals.org The stereochemical outcome of these reactions is often consistent with established models of stereoinduction for the specific catalyst system employed. beilstein-journals.org

Influence of Chiral Catalysts and Counterions on Stereocontrol

The stereochemical course of crotylation reactions is profoundly influenced by the chiral catalysts and counterions used. In ruthenium-catalyzed reactions, for example, the use of different chiral phosphate counterions can lead to an inversion of diastereoselectivity. nih.gov Specifically, BINOL-derived phosphate counterions can promote anti-diastereoselective and enantioselective crotylations, while tartaric acid-derived phosphate counterions can favor the syn-diastereomer. nih.gov

The nature of the counterion can affect the stability of the transition state, with more Lewis basic counterions potentially stabilizing the transition structure leading to the syn-diastereomer through hydrogen bonding. nih.gov The interplay between the chiral ligand and the chiral counterion, known as match/mismatch effects, also plays a critical role in determining the stereochemical outcome. capes.gov.br

The following table summarizes the effect of different chiral counterions on the diastereoselectivity of a ruthenium-catalyzed crotylation reaction. nih.gov

| Chiral Counterion | Diastereoselectivity |

| BINOL-derived phosphate | anti |

| Tartaric acid-derived phosphate | syn |

Computational Studies of Transition States and Stereoselectivity

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the transition states and the origins of stereoselectivity in crotylation reactions. nih.govnih.gov These studies can help to rationalize the observed stereochemical outcomes and guide the design of new and more selective catalysts.

For instance, DFT calculations have been used to investigate the transition structures in ruthenium-catalyzed crotylations, suggesting that the counterion can influence the partitioning of (E)- and (Z)-σ-crotylruthenium intermediates, which in turn affects the diastereoselectivity. nih.gov In iridium-catalyzed allylic aminations, computational studies have revealed that early transition states for C-N bond formation can mitigate steric effects, and that the trans-effect of the ligand can direct the nucleophilic attack to a specific terminus of the allyl group. nih.gov

Calculations can also elucidate the role of non-covalent interactions, such as hydrogen bonding and dispersion forces, in controlling stereoselectivity. acs.org These computational models are becoming increasingly important for understanding and predicting the behavior of complex catalytic systems. acs.orgresearchgate.net

Intramolecular Transformations and Rearrangements of Organophosphorus Moieties

The structure of this compound, an allylic ester of phosphoric acid, makes it a candidate for sigmatropic rearrangements, a class of pericyclic reactions that involve a concerted reorganization of σ and π bonds. While specific studies detailing the intramolecular rearrangement of this compound itself are not prevalent in the literature, its reactivity can be inferred from extensive research on analogous allylic systems, such as the well-known Claisen and Cope rearrangements. nih.govcore.ac.uk

The nih.govnih.gov-sigmatropic rearrangement is a thermally or catalytically induced process where a 1,5-diene system rearranges. The phosphate variant, analogous to the Claisen rearrangement of allyl vinyl ethers, would involve the crotyl group and the phosphate oxygen. nih.govslideshare.net Such rearrangements are powerful tools in organic synthesis for forming carbon-carbon bonds with a high degree of stereocontrol. core.ac.uk The Ireland-Claisen rearrangement, for example, utilizes silyl (B83357) enol ethers of allylic esters to achieve nih.govnih.gov-sigmatropic shifts under milder conditions, a strategy applicable to phosphate esters. chemtube3d.com Given that rearrangements of other allylic phosphate esters have been documented, it is mechanistically plausible for this compound to undergo a similar transformation, potentially leading to the formation of a P-C bond in the rearranged product. nih.gov

Fundamental Studies on Hypervalent Phosphorus Intermediates in Phosphate Chemistry

The chemistry of phosphate esters is dominated by nucleophilic substitution at the phosphorus center, a process that universally proceeds through hypervalent phosphorus intermediates.

Pentacoordinated and Hexacoordinated Phosphorus Species

Reactions at the phosphorus atom of this compound, such as hydrolysis, involve the addition of a nucleophile to form a transient pentacoordinated phosphorus intermediate. sciengine.com This species typically adopts a trigonal bipyramidal (TBP) geometry. cdnsciencepub.com The stability and subsequent fate of this intermediate are dictated by the principles of hypervalent chemistry, including the relative apicophilicity (the preference for a substituent to occupy an apical, as opposed to an equatorial, position in the TBP structure) of the entering and leaving groups. cdnsciencepub.com While pentacoordinated intermediates are the most common, hexacoordinated phosphorus species have also been proposed, often in enzyme active sites or in the presence of specific metal catalysts, where the phosphorus center coordinates with an additional ligand. sciengine.com For a molecule like this compound, the addition of a nucleophile (e.g., a water molecule or a hydroxide (B78521) ion) to the phosphorus atom would lead to a pentacoordinate phosphorane intermediate before the departure of the crotyl alcohol or another leaving group. cdnsciencepub.comcsic.es

Mechanistic Insights into Hydrolysis and Alcoholysis of Phosphate Esters

The hydrolysis of phosphate esters like this compound is a fundamental reaction with significant biological and chemical relevance. nih.gov The mechanism can proceed through two general pathways: an associative (addition-elimination, ANDN) pathway or a dissociative (elimination-addition, DN+AN) pathway.

In the associative mechanism, the nucleophile (water, hydroxide, or an alcohol) attacks the phosphorus center to form a stable or transient pentacoordinate intermediate. researchgate.net This intermediate then breaks down by expelling the leaving group (the crotyloxy group in the case of this compound). cdnsciencepub.comresearchgate.net The reaction of phosphate monoester dianions is notably slow, but hydrolysis is facilitated under acidic or basic conditions or by enzymatic catalysis. nih.gov

In a dissociative mechanism, the leaving group departs first to generate a highly reactive metaphosphate (PO3-) intermediate, which is then rapidly captured by a nucleophile. This pathway is generally favored for phosphate monoesters with very good leaving groups. Computational and experimental studies suggest that the uncatalyzed hydrolysis of simple phosphate monoesters proceeds through a concerted mechanism with a single transition state, rather than a stable pentacoordinate intermediate. nih.gov The specific pathway for this compound would depend on the reaction conditions, such as pH and the presence of catalysts.

Radical Pathways and Redox Chemistry in Organophosphorus Transformations

Beyond ionic pathways, organophosphorus compounds can engage in radical reactions and redox processes. The allylic system in this compound makes it susceptible to activation via radical pathways.

Recent advancements have demonstrated that allylic phosphates can be activated to generate allylic radicals. acs.orgnih.gov For instance, copper-catalyzed reactions under visible light can induce a metal-to-ligand charge transfer, activating the allylic phosphate to form an allylic radical weakly associated with the metal complex. acs.orgnih.gov This radical intermediate can then participate in various carbon-carbon bond-forming reactions. mdpi.com The application of this methodology to this compound would generate a crotyl radical, a versatile intermediate for further synthetic transformations.

Applications of Crotyl Phosphate and Its Derivatives in Advanced Chemical Synthesis

Reagent and Intermediate in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a fundamental process in organic chemistry. Crotyl phosphates and their related compounds have proven to be highly effective in these transformations, particularly in reactions that require precise control over the stereochemical outcome.

Asymmetric Crotylation of Carbonyl Compounds and Imines

Asymmetric crotylation is a key method for the stereoselective synthesis of homoallylic alcohols and amines, which are important structural motifs in many biologically active molecules. The use of chiral catalysts in conjunction with crotylating agents allows for the creation of specific stereoisomers.

Recent research has demonstrated the use of ruthenium catalysts modified with chiral phosphate (B84403) counterions for the direct, byproduct-free coupling of alcohols and butadiene to generate products of carbonyl crotylation with high anti-diastereoselectivity and enantioselectivity. nih.gov This method avoids the use of stoichiometric organometallic reagents. nih.gov In these reactions, primary alcohols can act as both hydrogen donors and aldehyde precursors. nih.gov

Furthermore, chiral phosphoric acids have been successfully employed as catalysts for the asymmetric allylation and crotylation of aldehydes with allyl and crotyl boronates, respectively. google.com These reactions exhibit high levels of enantiocontrol and chemical yield, with a broad substrate scope that includes aromatic, heteroaromatic, α,β-unsaturated, and aliphatic aldehydes. google.com The development of chiral Lewis base catalysts, such as pyridine (B92270) N-oxides and bipyridine N,N'-dioxides, has also enabled the efficient asymmetric addition of crotyl(trichloro)silanes to aldehydes. researchgate.net

The reaction of chiral allylsilanes with α-hydroxyacetophenones, where the phenol (B47542) displaces a chloride from the silane, leads to the formation of homoallylic tertiary carbinols with excellent diastereo- and enantioselectivities. core.ac.uk This method's stereochemical outcome can be predicted by considering a chair-like transition state. core.ac.uk

| Catalyst/Reagent System | Substrate | Product Type | Stereoselectivity | Reference |

| Ruthenium/Chiral Phosphate | Alcohols, Butadiene | anti-Homoallylic Alcohols | High anti-diastereoselectivity and enantioselectivity | nih.gov |

| Chiral Phosphoric Acid | Aldehydes, Crotyl Boronates | Homoallylic Alcohols | High enantio- and diastereoselectivity | google.com |

| Chiral Lewis Base Catalysts | Aldehydes, Crotyl(trichloro)silanes | Homoallylic Alcohols | High enantioselectivity | researchgate.net |

| Chiral Allylsilanes | α-Hydroxyacetophenones | Homoallylic Tertiary Carbinols | Excellent diastereo- and enantioselectivity | core.ac.uk |

Synthesis of Stereodefined Homoallylic Alcohols and Boronates

The synthesis of homoallylic alcohols and boronates with well-defined stereochemistry is crucial for the construction of complex molecules like polyketides. Crotylboronates are particularly useful reagents in this context, as the geometry of the double bond in the crotylboronate directly translates to the relative configuration of the resulting homoallylic alcohol. iupac.org E-crotylboronates typically yield syn-homoallylic alcohols, while Z-crotylboronates produce their anti-counterparts. iupac.org

The use of Lewis acids such as BF₃·OEt₂ can invert the inherent selectivity of aldehyde additions with (E)-α-boryl-crotylboronate, leading to the formation of (E)-δ-boryl-anti-homoallylic alcohols with excellent E-selectivities. rsc.org This provides a valuable method for accessing different stereoisomers from the same starting material. rsc.org Furthermore, by pairing the chirality of the boron reagent with a chiral Brønsted acid catalyst, it is possible to selectively obtain different stereoisomers of chiral homoallylic alcohols. researchgate.net

The development of chiral crotylboronate reagents with an additional stereogenic center alpha to the boron atom allows for reactions with aldehydes that proceed with complete transfer of chirality, thus controlling the absolute configuration of the product. iupac.org These methods have been instrumental in synthesizing fragments of complex natural products. rsc.org

Precursors in Complex Molecule Synthesis

The stereochemically defined building blocks generated from crotyl phosphate chemistry serve as crucial precursors in the total synthesis of complex natural products and the modular assembly of novel organic scaffolds.

Strategies in Natural Product Total Synthesis (e.g., Polyketides)

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. Their synthesis often requires the assembly of multiple stereogenic centers, a challenge that can be effectively addressed using asymmetric crotylation reactions. nih.govthieme-connect.com

For instance, the total synthesis of the marine natural product (+)-discodermolide, a potent antitumor agent, utilized asymmetric crotylation methodology to establish the absolute stereochemistry of its three main subunits. nih.gov Similarly, the C12–C13 and C6–C7 stereodiads of the polyketide natural products trienomycins A and F, and soraphen A, were constructed using enantioselective ruthenium-catalyzed crotylation. nih.govthieme-connect.com The synthesis of spirangiens, which are polyketides with 14 stereocenters, also employs highly stereoselective crotylation reactions. cam.ac.uk

In the synthesis of the C(15)−C(30) fragment of Dolabelides A and B, tandem silylformylation−crotylsilylation reactions were key to establishing a 1,5-syn-diol moiety. acs.org The synthesis of a fragment of herboxidiene (B116076) was achieved using Brown's crotylboration. researchgate.net Furthermore, the synthesis of a model compound for the stereochemical assignment of the C1–C15 side chain of a marine polycyclic ether utilized Roush asymmetric crotylation. mdpi.com

Modular Synthesis of Stereochemically Defined Organic Scaffolds

The principles of stereoselective crotylation extend beyond natural product synthesis to the modular construction of novel organic scaffolds with defined three-dimensional structures. These scaffolds can serve as templates for the development of new therapeutic agents and materials.

The synthesis of spirocyclic scaffolds, for example, can be achieved through sequences involving aminoallylation and ring-closing metathesis. uni-tuebingen.de The stereochemistry of these scaffolds can be controlled through the use of chiral crotylboration reagents. uni-tuebingen.de Furthermore, a convergent [3 + 2] coupling strategy allows for the modular preparation of 2,3-disubstituted indolines. acs.org

Ligands and Catalyst Components in Organometallic Catalysis

While crotyl phosphates themselves are primarily used as reagents, the broader class of organophosphates and related phosphorus-containing molecules play a significant role as ligands in organometallic catalysis. rsc.org Chiral diphosphorus (B173284) ligands are particularly important for a wide range of enantioselective homogeneous catalytic reactions. rsc.org

In the context of palladium-catalyzed allylic alkylation, the use of bidentate P-N ligands with crotyl chloride can lead to the preferential formation of the branched, chiral product. The regioselectivity of this reaction can be influenced by the bite angle of the ligand. Cationic crotyl palladium complexes of these P-N ligands have been synthesized and studied.

While direct use of this compound as a ligand is not extensively documented in the provided search results, the principle of using chiral phosphate counterions to influence the stereochemical outcome of metal-catalyzed reactions is well-established. nih.gov This suggests a potential, albeit less explored, role for this compound or its derivatives as components that could modulate the activity and selectivity of organometallic catalysts. The cyclopentadienyl (B1206354) (Cp) moiety is a very common ligand in organometallic chemistry. msu.edu

Chiral Phosphate Counterions in Asymmetric Catalysis

The development of asymmetric catalysis has been significantly advanced by the concept of Asymmetric Counterion-Directed Catalysis (ACDC), where a chiral anion is paired with a cationic intermediate to induce enantioselectivity. libretexts.org Chiral phosphoric acids (CPAs), particularly those derived from optically active scaffolds like BINOL, have proven to be highly effective in this role. libretexts.orgbeilstein-journals.org These molecules can function as bifunctional catalysts, possessing both a Brønsted acidic site and a Lewis basic site. libretexts.org

In this catalytic strategy, the chiral phosphoric acid reacts to form a chiral phosphate anion. libretexts.org This anion then forms a close ion pair with a reactive cationic species in the reaction, effectively shielding one of the enantiotopic faces of the substrate. libretexts.orgnih.gov The stability of this chiral ion pair is governed by a combination of long-range electrostatic interactions and short-range non-covalent interactions, such as hydrogen bonding. nih.gov This controlled environment dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer. beilstein-journals.orgnih.gov

This principle has been successfully applied in numerous transformations, including hydrogenations, epoxidations, and Mannich-type reactions. libretexts.org While this compound itself is not the chiral catalyst, the fundamental principle of using chiral phosphates as counterions is a key strategy in controlling the stereoselectivity of reactions involving allylic and crotylic intermediates. academie-sciences.fr The design of these chiral phosphate catalysts, often featuring bulky substituents on the BINOL backbone, is crucial for creating a well-defined chiral pocket around the reactive center, thereby achieving high levels of stereoinduction. libretexts.org

Contributions to Functional Materials Development

Organophosphorus compounds are integral to the design of functional materials, imparting properties such as flame retardancy, and biocompatibility. frontiersin.orgrsc.org this compound, with its dual functionality of a polymerizable alkene group and a phosphate moiety, serves as a valuable building block in this context.

Chemical Functionalization of Polymeric Systems

The chemical functionalization of polymers is a key strategy for tailoring their physical and chemical properties for specific applications. frontiersin.org This can be achieved by incorporating functional monomers during polymerization or by post-polymerization modification. frontiersin.orgmdpi.com this compound is well-suited for this purpose as it can act as a monomer or comonomer in the synthesis of specialty polymers, such as polyesters and polyurethanes. ontosight.ai

The incorporation of the this compound unit into a polymer backbone introduces phosphate groups. These phosphorus-containing functionalities can significantly alter the properties of the resulting material. For example, the presence of phosphate groups is known to enhance flame resistance or improve biocompatibility for biomedical applications. frontiersin.orgmdpi.com The reactive double bond of the crotyl group allows it to be integrated into polymer chains via various polymerization techniques, offering a direct route to phosphorus-functionalized polymeric systems. ontosight.ai

Design of Advanced Organophosphorus Materials

The field of materials science has seen significant interest in the development of advanced organophosphorus materials due to their diverse applications. beilstein-journals.org These materials are utilized as flame retardants, components in biomedical devices, and specialty plastics. frontiersin.orgontosight.ai Organophosphorus compounds exert their flame-retardant effects through mechanisms in both the gas phase (radical trapping) and the condensed phase (char formation), which insulates the underlying material from heat and oxygen. frontiersin.org

This compound can be considered a precursor for the molecular design of such materials. ontosight.ai By polymerizing or grafting monomers like this compound, it is possible to create macromolecules with a high phosphorus content. frontiersin.orgontosight.ai The development of polymers derived from this compound allows for the creation of materials where the functional phosphate group is covalently integrated into the structure, leading to enhanced durability and performance compared to materials where functional additives are simply blended. ontosight.ai This synthetic approach is central to producing advanced organophosphorus materials with tailored properties for high-performance applications. beilstein-journals.org

Analytical Methodologies for Structural Elucidation and Mechanistic Probing of Crotyl Phosphate

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopy is the cornerstone for the molecular-level investigation of crotyl phosphate (B84403), providing unambiguous evidence of its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of crotyl phosphate in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. organicchemistrydata.org The analysis typically involves a combination of ¹H, ¹³C, and ³¹P NMR experiments.

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the methyl, methylene (B1212753), and vinyl protons of the crotyl group. The chemical shifts and coupling patterns (multiplicity) are diagnostic. For instance, the protons on the carbon adjacent to the phosphate group (P-O-CH₂) would appear as a doublet of doublets due to coupling with both the adjacent vinyl proton and the phosphorus nucleus. libretexts.org

¹³C NMR: Carbon-13 NMR identifies the different carbon environments within the molecule. While less sensitive than ¹H NMR, it provides a clear count of non-equivalent carbons. libretexts.org In a proton-decoupled ¹³C spectrum of this compound, four distinct signals are expected for the four carbons of the crotyl moiety. Importantly, these signals will exhibit splitting due to coupling with the phosphorus nucleus (J-coupling), with the magnitude of the coupling constant decreasing as the number of bonds between the carbon and phosphorus atoms increases (¹JC-P > ²JC-P > ³JC-P). libretexts.orgjeol.com This C-P coupling is definitive for identifying the carbon backbone and its proximity to the phosphate group.

³¹P NMR: As phosphorus is a key element in the molecule, ³¹P NMR is an exceptionally informative technique. Phosphorus-31 has a natural abundance of 100% and a wide chemical shift range, making it a highly sensitive nucleus for NMR analysis. huji.ac.il The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state and the nature of the substituents. For an organophosphate monoester like this compound, the ³¹P chemical shift is expected to appear in a characteristic range, typically between +5 and -5 ppm relative to a phosphoric acid standard. researchgate.netresearchgate.net In a proton-coupled ³¹P spectrum, the signal would be split by the neighboring protons, particularly the two protons on the adjacent methylene group (CH₂), providing further structural confirmation. huji.ac.il

Table 1: Predicted NMR Data for this compound This table presents expected chemical shift ranges and coupling patterns based on the known structure of this compound and general principles of NMR spectroscopy for analogous organophosphorus compounds. libretexts.orghuji.ac.il

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | CH₃ | ~1.7 | Doublet (d) |

| -CH=CH-CH₃ | ~5.5 - 5.8 | Multiplet (m) | |

| -O-CH₂-CH= | ~5.5 - 5.8 | Multiplet (m) | |

| -O-CH₂- | ~4.5 | Doublet of doublets (dd) due to H-H and H-P coupling | |

| ¹³C | CH₃ | ~18 | Doublet (due to ³JC-P coupling) |

| -CH=CH-CH₃ | ~125 - 135 | Doublet (due to ³JC-P coupling) | |

| -O-CH₂-CH= | ~125 - 135 | Doublet (due to ²JC-P coupling) | |

| -O-CH₂- | ~65 | Doublet (due to ²JC-P coupling) | |

| ³¹P | Phosphate | -5 to +5 | Triplet (in proton-coupled spectrum, due to coupling with -O-CH₂-) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic molecular vibrations (stretching, bending, etc.). researchgate.net These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. Strong absorptions are typically observed for polar bonds. For this compound, the most prominent bands would be associated with the phosphate group. A strong stretching vibration for the phosphoryl (P=O) bond is expected in the region of 1250-1300 cm⁻¹. Asymmetric and symmetric stretching vibrations of the P-O-C single bonds would also be visible, typically in the 1000-1100 cm⁻¹ and 740-840 cm⁻¹ regions, respectively. Additionally, vibrations from the crotyl group, such as the C=C stretch around 1670 cm⁻¹ and various C-H stretching and bending modes, would be present. capes.gov.bracs.org

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds. Therefore, the C=C double bond of the crotyl group would be expected to produce a strong signal around 1670 cm⁻¹. The P=S bond, if present in an analogous thiophosphate, is known to have a characteristic Raman band between 600 and 700 cm⁻¹, whereas the P=O bond gives a weaker Raman signal than its IR absorption. irdg.org The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound This table lists the expected absorption/scattering frequencies for the key functional groups in this compound based on established data for organophosphates and alkenes. researchgate.netirdg.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| P=O Stretch | Phosphoryl | 1250 - 1300 | Strong | Medium-Weak |

| P-O-C Stretch (asymmetric) | Phosphate Ester | 1000 - 1100 | Strong | Medium |

| P-O-C Stretch (symmetric) | Phosphate Ester | 740 - 840 | Medium | Strong |

| C=C Stretch | Alkene | 1660 - 1680 | Medium-Weak | Strong |

| =C-H Stretch | Alkene | 3010 - 3095 | Medium | Medium |

| C-H Stretch (sp³) | Alkyl | 2850 - 2960 | Medium | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. uct.ac.za

Upon ionization (e.g., by electron impact or electrospray), the this compound molecule will form a molecular ion, the m/z of which confirms the molecular formula. This molecular ion can then undergo fragmentation through various pathways. For phosphate esters, common fragmentation patterns include cleavage of the P-O and C-O bonds. nih.gov A characteristic fragmentation for this compound would be the loss of the crotyl group as a radical or a cation, or the loss of a neutral butene molecule via a rearrangement. The resulting fragments provide a puzzle that can be pieced together to confirm the original structure. researchgate.net High-resolution mass spectrometry (HRMS) can determine the m/z to several decimal places, allowing for the calculation of the exact elemental composition of the parent molecule and its fragments.

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₄H₉O₄P) Molecular Weight of this compound: 152.09 g/mol. The fragments listed are based on common fragmentation pathways for organophosphate esters. nih.govresearchgate.net

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 152 | [C₄H₉O₄P]⁺ | Molecular Ion [M]⁺ |

| 99 | [H₄O₄P]⁺ | Loss of butene (C₄H₈) via rearrangement |

| 97 | [H₂O₃P]⁺ | Loss of crotyl group [C₄H₇] and H₂O |

| 81 | [H₂O₃P]⁺ | Loss of C₄H₇O radical |

| 55 | [C₄H₇]⁺ | Crotyl cation |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are vital for separating this compound from reaction mixtures, byproducts, or biological matrices, and for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. drawellanalytical.com Organophosphorus compounds are frequently analyzed by GC. epa.govnemi.gov For this compound, analysis would involve injection into a heated port to vaporize the sample, which is then carried by an inert gas through a capillary column. A low- to mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is typically effective for separating various organophosphates. cromlab-instruments.es The key to sensitive and selective analysis is the detector. A Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in phosphorus mode is highly specific for phosphorus-containing compounds, providing excellent sensitivity and minimizing interference from non-phosphorus compounds. epa.govnemi.gov

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for compounds that are non-volatile or thermally unstable, making it a versatile alternative to GC. chromatographyonline.com For a polar compound like this compound, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). idosi.orgnih.gov The retention time of this compound can be adjusted by changing the composition of the mobile phase. Detection is typically achieved using a UV detector if the molecule contains a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. researchgate.net

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupling chromatographic separation with mass spectrometric detection provides the highest level of analytical confidence.

GC-MS: The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is a definitive method for identifying volatile compounds. sci-hub.se As components elute from the GC column, they are directly introduced into the mass spectrometer. This allows for the acquisition of a mass spectrum for each separated peak. The identity of this compound can be confirmed by matching both its retention time and its mass spectrum with that of a known standard. cromlab-instruments.esresearchgate.netnih.gov This technique is routinely used for the analysis of organophosphorus pesticides in various samples. nih.gov

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing non-volatile or thermally labile compounds like many phosphate esters. nih.govcdc.gov The eluent from the HPLC column is passed through an interface, such as an electrospray ionization (ESI) source, which generates ions that are then analyzed by the mass spectrometer. LC-MS/MS, a tandem MS technique, offers even greater selectivity and sensitivity by selecting a specific parent ion, fragmenting it, and detecting a specific daughter ion. diva-portal.orgglsciences.com This is particularly useful for quantifying low levels of the analyte in complex matrices.

Advanced Computational Chemistry for Reactivity and Mechanism Prediction

Computational chemistry provides powerful tools to investigate the intricacies of molecular behavior at an atomic level. For a molecule like this compound, these methods can offer predictive insights into its electronic structure, stability, and reaction pathways, which are often challenging to determine experimentally.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for predicting the reactivity of molecules like this compound by calculating various electronic properties and modeling reaction mechanisms.

Theoretical Framework and Applications for Allyl Phosphates:

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on analogous allyl phosphate systems. DFT calculations are instrumental in understanding the regioselectivity of reactions involving the allylic moiety. For instance, in palladium-catalyzed reactions of difluoromethyl-substituted allylic phosphates, DFT calculations have been employed to rationalize the observed SN2' regioselectivity. These calculations revealed that the electronic environment of the unsymmetrical π-allylpalladium intermediate dictates that the nucleophilic attack occurs at the γ-carbon relative to the difluoromethyl group. acs.org

Predicting Electrophilic and Nucleophilic Sites:

DFT calculations can map the distribution of electron density within the this compound molecule, allowing for the prediction of its reactive sites. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of nucleophilic and electrophilic character, respectively. For trivalent phosphorus derivatives, DFT studies have shown that these compounds generally act as nucleophiles, while polyhaloalkanes behave as electrophiles. iucr.org A similar approach for this compound would involve calculating its molecular orbitals to predict whether the phosphorus atom, the oxygen atoms, or the carbon-carbon double bond are more susceptible to nucleophilic or electrophilic attack.

Mechanistic Insights into Reaction Pathways:

DFT can be used to model the transition states of potential reactions involving this compound. By calculating the activation energies for different reaction pathways, the most likely mechanism can be determined. For example, in the transamination reaction of an internal aldimine, DFT calculations revealed that the phosphate group plays an active role in proton transfer, rather than being a passive substituent. researchgate.net For this compound, DFT could be used to investigate its hydrolysis mechanism, its role in phosphorylation reactions, or its reactivity towards various nucleophiles and electrophiles, providing detailed energetic profiles of the reaction coordinates. Computational studies on the palladium-catalyzed propargylic substitution with phosphorus nucleophiles have demonstrated that DFT can elucidate the subtle energetic differences that govern product distribution. researchgate.net

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. This method is particularly useful for understanding the conformational flexibility of this compound and its solvation properties.

Simulation of Organophosphates in Aqueous Solution:

MD simulations have been successfully applied to model the solvation and diffusion of various organophosphorus compounds in water. researchgate.net These studies show that organophosphates can exhibit complex molecular-scale structures and dynamic properties due to the interplay of hydrophobic and hydrophilic interactions. For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with water molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

The simulation then solves Newton's equations of motion for each atom, allowing the system to evolve over time. From the resulting trajectory, various properties can be analyzed:

Solvation Structure: The radial distribution function (RDF) can be calculated to understand how water molecules arrange themselves around the different parts of the this compound molecule, such as the phosphate group and the hydrophobic crotyl chain.

Conformational Dynamics: MD simulations can explore the different conformations that this compound can adopt in solution, revealing the flexibility of the molecule and the relative populations of different conformers.

Transport Properties: Properties like the diffusion coefficient of this compound in water can be calculated, providing insights into its mobility in an aqueous environment.

Density Functional Theory (DFT) Calculations

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives or complexes)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of this compound itself may be challenging due to its reactivity and physical state, the crystal structures of its stable derivatives or complexes can provide invaluable information about its bonding and conformation.

Structural Analysis of Crotyl-Metal Complexes:

Although a crystal structure for this compound is not found in the reviewed literature, the structure of a related palladium complex, (μ-N,N′-dibenzyldithiooxamidato-κN,S:N′,S′)bis[(η³-crotyl)palladium(II)], has been determined by X-ray diffraction. iucr.orgnih.gov In this centrosymmetric dinuclear compound, the palladium atom is η³-coordinated to three carbon atoms of the crotyl ligand. iucr.orgnih.gov

The key structural features of the crotyl moiety in this complex are:

Coordination: The crotyl group acts as a tridentate ligand to the palladium center.

Bond Distances: The Pd-C bond distances to the three coordinated carbon atoms of the crotyl ligand are reported as 2.147(4) Å, 2.079(5) Å, and 2.098(5) Å. iucr.org The variation in these bond lengths is influenced by steric interactions with the other ligands in the complex. iucr.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Allylic Phosphates

The development of environmentally benign and resource-efficient methods for synthesizing allylic phosphates is a primary focus of ongoing research. google.com Traditional methods often rely on stoichiometric reagents and harsh conditions. The push for "green chemistry" is driving innovation in this area.

One promising approach involves the direct aerobic phosphatation of alkenes. For instance, a dual catalyst system comprising a selenium π-acid catalyst (diphenyldiselenide) and a photocatalyst has been developed for the direct synthesis of allylic phosphate (B84403) esters from alkenes and phosphoric acid diesters, proceeding in good yields under visible light irradiation. google.com Another sustainable strategy utilizes natural phosphate (NP) as a heterogeneous catalyst, which can facilitate reactions like the Claisen-Schmidt condensation under solvent-free conditions, highlighting the potential for eco-friendly catalysts in related organophosphorus syntheses. acs.orgbeilstein-journals.org

Alternative synthetic strategies are also being explored to circumvent traditional phosphorylation methods. These include:

Rearrangement Reactions : Boron trifluoride etherate (BF₃·OEt₂) has been shown to catalyze the allylic rearrangement of cyanophosphates derived from α,β-unsaturated ketones to furnish conjugated allylic phosphates. nih.gov

Isomerization Reactions : Base-catalyzed isomerization of readily available vinylphosphonates presents a facile route to the corresponding allylic phosphonates. sigmaaldrich.com

One-Pot Syntheses : Efficient one-pot procedures have been developed for creating substituted allylic phosphorodiamidates through the phosphorylation of allylic alcohols followed by aminolysis. rsc.org

Electrochemical Methods : Electrochemical synthesis is emerging as a green and precise method for creating various organophosphorus compounds, offering a low-cost alternative for forming phosphorus-carbon and phosphorus-oxygen bonds. mdpi.com

Exploration of New Catalytic Applications in Precision Stereoselective Synthesis

Crotyl phosphate and other allylic phosphates are excellent electrophiles and leaving groups in transition-metal-catalyzed allylic substitution reactions. Current time information in Vanderburgh County, US.rsc.orgmdpi.com A major frontier in this area is the development of new catalytic systems for precision stereoselective synthesis, enabling the construction of complex chiral molecules.

Chiral phosphoric acids (CPAs) and their corresponding anions have emerged as powerful ligands and counterions in asymmetric catalysis. nih.govacs.org The steric and electronic properties of the phosphate moiety can be fine-tuned to control the stereochemical outcome of a reaction with high fidelity. For example, in the ruthenium-catalyzed asymmetric hydrohydroxyalkylation of butadiene, the choice of a chiral phosphate ligand is crucial for determining the diastereo- and enantioselectivity of the resulting α-methyl homoallylic alcohol, a product of formal crotylation. chemspeed.comnih.gov The stereoselectivity can be dictated by subtle interactions, such as hydrogen bonding between the phosphate's phosphoryl oxygen and a substrate's formyl proton. chemspeed.com

Recent research highlights several key applications:

Copper-Catalyzed Asymmetric Allylic Substitution : Copper(I) complexes, in conjunction with chiral ligands, effectively catalyze the asymmetric substitution of allylic phosphates with a variety of nucleophiles, including alkenyl boronates, to produce skipped dienes with excellent enantioselectivity. Current time information in Vanderburgh County, US.mdpi.com Mechanistic studies suggest these reactions often proceed via an SN2'-like pathway. rsc.org

Ruthenium-Mediated Enantioselective Crotylation : The use of C1-symmetric BINOL-phosphates as chiral counterions for ruthenium catalysts has enabled highly enantioselective C-H crotylation of primary alcohols. nih.gov

Multi-catalyst Relay Catalysis : Complex transformations can be achieved by combining multiple catalysts. For example, a relay system involving a rhodium-bisphosphine complex, a palladium catalyst with a chiral phosphate ligand, and an achiral amine has been used for the enantioselective synthesis of α-quaternary chiral aldehydes from styrenes and allylic alcohols. acs.org

The continued exploration of new metal-ligand combinations, particularly with the vast library of available chiral phosphates (e.g., BINOL, SPINOL, VAPOL), promises to unlock novel transformations and provide access to a wider range of stereochemically complex products. nih.govacs.org

Advanced Mechanistic Investigations Using In Situ Spectroscopic and Spectrometric Techniques

A deeper understanding of reaction mechanisms is critical for the rational design of more efficient and selective catalysts. The application of advanced in situ analytical techniques allows for real-time monitoring of reactions involving organophosphorus compounds, providing invaluable insights into reaction kinetics, intermediates, and transition states.

Several powerful techniques are being employed:

In Situ Fourier Transform Infrared (FTIR) Spectroscopy : This method, often using Attenuated Total Reflection (ATR) or Diffuse Reflectance (DRIFTS) modes, can track changes in vibrational frequencies of key functional groups in real-time. It has been successfully used to monitor the hydrolysis rates of toxic organophosphates by observing changes in the P-O-R stretching vibration and to follow the progress of reactions like the Kabachnik–Fields synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In situ NMR is a powerful tool for identifying and characterizing transient intermediates. Mechanistic studies on copper-catalyzed asymmetric allylic alkylations have used ¹H and ²H NMR spectroscopy, along with isotopic labeling, to elucidate the role of different catalyst complexes and reaction pathways.

Fluorescence Spectroscopy : In situ fluorescence-based assays can be developed for sensitive detection and kinetic analysis. For example, a sensor based on an enzyme-triggered reaction that produces a fluorescent compound has been used to detect organophosphorus pesticides by monitoring the inhibition of the enzyme.

These advanced techniques, combined with kinetic modeling and computational studies, are essential for unraveling the complex interplay of factors that govern the reactivity and selectivity of reactions involving this compound. chemspeed.com Such mechanistic clarity is fundamental to overcoming current limitations and developing next-generation catalytic systems.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processing offers significant advantages in terms of safety, scalability, efficiency, and sustainability. The integration of organophosphorus chemistry, including reactions involving this compound, with flow platforms is a rapidly advancing research area.

Key developments include:

Immobilized Catalysts for Flow Reactions : Chiral phosphoric acid catalysts have been successfully immobilized on solid supports like silica (B1680970) and polystyrene. These heterogeneous catalysts can be packed into fixed-bed reactors for continuous flow processes, allowing for easy separation of the product and reuse of the valuable chiral catalyst. These systems have demonstrated robust stability and maintained high enantioselectivity over extended operation times in reactions such as transfer hydrogenations and Mannich reactions.

Enhanced Safety and Efficiency : Flow chemistry mitigates the risks associated with unstable or hazardous intermediates by maintaining only a small volume of the reaction mixture at any given time. A modular flow platform has been developed for the end-to-end synthesis of cyclic phosphate monomers, safely handling sensitive chlorophosphate intermediates and enabling a daily throughput of over 1.8 kg. chemspeed.com

Automated Synthesis Platforms : The automation of chemical synthesis accelerates research by enabling high-throughput experimentation and purification. acs.orgnih.gov Automated synthesizers using pre-filled reagent cartridges can perform a wide range of reactions, including those relevant to organophosphorus chemistry, such as amide bond formation and Suzuki couplings. acs.orgnih.gov Such platforms, combined with high-throughput screening assays, can rapidly identify optimal reaction conditions or novel catalysts for reactions involving allylic phosphates. Current time information in Vanderburgh County, US.

The adaptation of stereoselective catalytic processes using allylic phosphates to continuous flow and automated systems is a critical step toward their broader application in industrial and pharmaceutical synthesis. google.com

Design of Next-Generation Organophosphorus Reagents and Ligands for Enhanced Reactivity and Selectivity

The performance of a catalytic system is fundamentally dependent on the structure of the reagents and ligands. A major thrust of future research is the rational design of novel organophosphorus compounds with tailored properties to achieve unprecedented levels of reactivity and selectivity.

Future design strategies will focus on several key areas:

P-Chirogenic Centers : Moving beyond ligands with chirality only on a backbone (like BINOL), researchers are designing ligands that are chiral at the phosphorus atom itself. The synthesis of P-chirogenic aminophosphine-phosphinite (AMPP) ligands has been reported, and their application in palladium-catalyzed allylic alkylations has shown high enantioselectivities.

C₁-Symmetric Ligands : While C₂-symmetric ligands are common, recent studies have shown that unsymmetrically substituted, C₁-symmetric BINOL-phosphates can provide superior stereoinduction compared to their symmetric counterparts in certain reactions, such as ruthenium-mediated enantioselective crotylation. nih.gov

Multifunctional Ligands : The incorporation of additional functional groups into the ligand scaffold can enable new binding modes or cooperative catalytic effects. This includes the design of bifunctional phosphine (B1218219) catalysts that can promote complex cascade reactions.

Bio-inspired Design : Nature chose phosphates for critical biological roles, and chemists are increasingly drawing inspiration from this. The development of new P(V) reagents, for example, is enabling challenging phosphorylations in complex natural product synthesis, suggesting that new reagents can augment traditional synthetic strategies.

By combining computational modeling with innovative synthetic chemistry, researchers can design and create a new generation of organophosphorus reagents and ligands. This will expand the synthetic toolbox, allowing for the more efficient and selective use of versatile building blocks like this compound in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Compound Name Table

Q & A

Q. What are the established methodologies for synthesizing crotyl phosphate, and how do reaction conditions influence yield?

this compound synthesis often involves phosphorylation of crotyl alcohol using phosphate sources (e.g., phosphoric acid derivatives) under controlled conditions. Key parameters include temperature, solvent polarity, and catalyst selection. For instance, catalytic processes like the Ostromislensky reaction employ ethanol-acetaldehyde mixtures, where crotyl alcohol intermediates form and undergo dehydration to produce butadiene . Reaction optimization requires monitoring intermediates via spectroscopic techniques (e.g., IR, GC-MS) to ensure stepwise progression. Yield improvements are achieved by adjusting molar ratios (e.g., crotonaldehyde-to-H₂O₂ ratios below 2:1) and using Ti-MWW catalysts for selective epoxidation .

Q. How can this compound concentrations be accurately quantified in complex mixtures?

Spectrophotometric methods are widely used, leveraging phosphate-specific assays. A standard protocol involves:

- Generating a calibration curve with known phosphate concentrations (µmol/L) via absorbance measurements (e.g., 820 nm for molybdenum-blue complexes).

- Using regression analysis (e.g., LINEST function in Excel) to calculate sample concentrations from averaged absorbance values, with error margins defined by 95% confidence intervals .

- Cross-validating results with HPLC or LC-MS for enhanced specificity, particularly in matrices with interfering compounds.

Q. What factors influence the stability of this compound under varying experimental conditions?

Stability is pH-, temperature-, and solvent-dependent. In acidic or alkaline conditions, hydrolysis can degrade this compound. Methanol-based systems (40 wt%) at 40°C are optimal for minimizing decomposition during catalytic epoxidation . Stabilizing agents (e.g., chelators) may mitigate metal-catalyzed degradation. Accelerated stability studies under stress conditions (e.g., elevated temperatures) paired with kinetic modeling are recommended for shelf-life predictions.

Q. What standard protocols exist for assessing this compound’s role in catalytic systems?

Protocols include:

- Catalytic Testing : Co-feeding ethanol with crotonaldehyde in fixed-bed reactors, monitoring intermediates via operando MS/DRIFTS to track crotyl alcohol dehydration kinetics .

- Selectivity Analysis : Varying catalyst composition (e.g., Au/S-promoted catalysts) to differentiate between hydrogenation pathways and byproduct formation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in proposed pathways for this compound-derived reactions?

Discrepancies in reaction pathways (e.g., direct deoxygenation vs. stepwise reduction-dehydration) are addressed through isotopic labeling (e.g., deuterated ethanol to trace hydrogen sources) and time-resolved spectroscopic techniques. For example, DRIFTS-monitored temperature-programmed surface reactions (TPSR) reveal adsorbed crotyl alcohol intermediates, confirming its role as a kinetic precursor to butadiene . Coupling these with density functional theory (DFT) simulations clarifies energetically favorable pathways.

Q. What advanced analytical techniques are critical for characterizing this compound intermediates in multiphase systems?

- Operando Spectroscopy : Combines MS and IR spectroscopy to correlate gas-phase product evolution with surface-bound intermediates .

- NMR Relaxometry : Probes molecular mobility in heterogeneous catalysts, identifying pore-diffusion limitations.

- X-ray Absorption Spectroscopy (XAS) : Maps oxidation states of metal catalysts (e.g., Au, MgO) to link active sites with crotyl alcohol conversion rates .

Q. How should researchers design experiments to address conflicting data on phosphate catalyst performance?

Conflicting catalytic data (e.g., activity vs. selectivity trade-offs) require systematic parameter variation:

- Control Experiments : Isolate variables (e.g., pH, water content) to identify confounding factors.

- Statistical Design of Experiments (DoE) : Use factorial designs to model interactions between catalyst loading, temperature, and feed composition .

- Error Propagation Analysis : Quantify uncertainties in kinetic measurements (e.g., turnover frequencies) using Monte Carlo simulations .

Q. What strategies optimize this compound’s reactivity in stereoselective transformations?

- Chiral Catalysts : Employ phosphate-modified zeolites (e.g., Ti-MWW) to enforce stereochemical control during epoxidation .

- Solvent Engineering : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic attack on this compound intermediates.

- In Situ Monitoring : Real-time Raman spectroscopy tracks enantiomeric excess during asymmetric syntheses .

Methodological Guidelines

- Data Validation : Cross-reference spectrophotometric phosphate assays with ICP-OES for trace-level accuracy .

- Reproducibility : Document catalyst pretreatment protocols (e.g., calcination temperatures) to standardize active site densities .

- Ethical Compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.